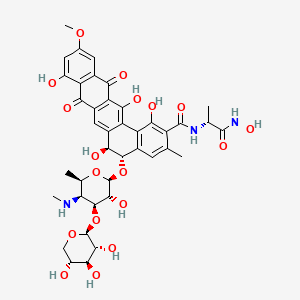
Antifungal agent 26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 26 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a wide range of pathogenic fungi, making it a valuable tool in both clinical and agricultural settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 26 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Antifungal agent 26 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction reactions, where hydrogen is added or oxygen is removed, typically using reducing agents such as sodium borohydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives of this compound.
Aplicaciones Científicas De Investigación
Antifungal agent 26 has a broad range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antifungal activity and to develop new synthetic routes for antifungal agents.
Biology: Researchers use it to investigate the cellular processes affected by antifungal agents and to identify potential resistance mechanisms in fungi.
Medicine: Clinically, it is employed in the treatment of fungal infections, particularly those resistant to conventional antifungal drugs.
Industry: In agriculture, this compound is used to protect crops from fungal pathogens, thereby improving yield and quality.
Mecanismo De Acción
The primary mechanism of action of Antifungal agent 26 involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By blocking the enzyme lanosterol 14α-demethylase, the compound disrupts the integrity of the cell membrane, leading to increased permeability and cell death. This mechanism is similar to that of other azole antifungals but with enhanced efficacy and reduced resistance.
Comparación Con Compuestos Similares
Similar Compounds
- Fluconazole
- Itraconazole
- Ketoconazole
- Voriconazole
Uniqueness
Compared to these similar compounds, Antifungal agent 26 exhibits a broader spectrum of activity and a lower propensity for resistance development. Its unique chemical structure allows for more effective binding to the target enzyme, resulting in higher antifungal potency. Additionally, it has a better safety profile, with fewer side effects observed in clinical trials.
Propiedades
Fórmula molecular |
C40H45N3O18 |
|---|---|
Peso molecular |
855.8 g/mol |
Nombre IUPAC |
(5S,6S)-1,6,9,14-tetrahydroxy-N-[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |
InChI |
InChI=1S/C40H45N3O18/c1-11-6-18-24(31(50)21(11)38(55)42-12(2)37(54)43-56)23-16(9-17-25(32(23)51)28(47)15-7-14(57-5)8-19(44)22(15)27(17)46)29(48)35(18)60-40-34(53)36(26(41-4)13(3)59-40)61-39-33(52)30(49)20(45)10-58-39/h6-9,12-13,20,26,29-30,33-36,39-41,44-45,48-53,56H,10H2,1-5H3,(H,42,55)(H,43,54)/t12-,13-,20-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
Clave InChI |
KEIDQQKYKNPXMT-NJGWPHBESA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)NO)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NO)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















